molecular formula C12H14FNO2 B8313374 N-[4-Fluoro-2-(2-methyl-allyloxy)-phenyl]-acetamide CAS No. 356558-41-3

N-[4-Fluoro-2-(2-methyl-allyloxy)-phenyl]-acetamide

Cat. No.: B8313374
CAS No.: 356558-41-3
M. Wt: 223.24 g/mol
InChI Key: CLLDFVQESAGYKH-UHFFFAOYSA-N
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Description

N-[4-Fluoro-2-(2-methyl-allyloxy)-phenyl]-acetamide is a useful research compound. Its molecular formula is C12H14FNO2 and its molecular weight is 223.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

356558-41-3

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

N-[4-fluoro-2-(2-methylprop-2-enoxy)phenyl]acetamide

InChI

InChI=1S/C12H14FNO2/c1-8(2)7-16-12-6-10(13)4-5-11(12)14-9(3)15/h4-6H,1,7H2,2-3H3,(H,14,15)

InChI Key

CLLDFVQESAGYKH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=C(C=CC(=C1)F)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Chloro-2-methylpropene (1.36 g, 15 mmol) was added to a mixture of 5-fluoro-2-nitro-phenol (1.57 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), tetrabutylammonium hydrogen sulfate (0.068 g, 0.2 mmol) and acetonitrile (30 ml), and the mixture was heated under reflux for 18 h. The cold reaction mixture was diluted with toluene and washed with 5% aqueous potassium carbonate, dried and evaporated. A part of the residue (0.631 g, 3 mmol), sodium dithionite (1.04 g, 6 mmol) in EtOH-THF-H2O (2:1:1, 3 ml) was heated at 75° C. for 4 h. The mixture was portioned between dichloromethane and 15% aqueous potassium carbonate and the organic solution dried and concentrated. The obtained residue was diluted with methanol (1.5 ml) and reacted with acetic anhydride (1.5 ml) at 50° C. for 2 min and allowed to attend room temperature during 20 min, then pyridine (4 ml) was added and the solution heated again at 50° C. for 3 min, cold and concentrated. The material was purified by silica gel chromatography (light petroleum-ethyl acetate 2:1) to give 95 mg of the subtitle compound.
Quantity
4 mL
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solvent
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solvent
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1.36 g
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reactant
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1.57 g
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reactant
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2.76 g
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reactant
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0.068 g
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catalyst
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30 mL
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solvent
Reaction Step Three
[Compound]
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residue
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0.631 g
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reactant
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1.04 g
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reactant
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EtOH THF H2O
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3 mL
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solvent
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0 (± 1) mol
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